molecular formula C18H20N2O3 B1392616 Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate CAS No. 1243149-22-5

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Cat. No. B1392616
M. Wt: 312.4 g/mol
InChI Key: JQKCNNLBGLHCDY-XDJHFCHBSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The presence of the hydroxyimino group suggests that it might have some interesting chemical properties, such as the ability to participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, hydroxyimino compounds can participate in reactions with acetoacetate to yield oxazolone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the hydroxyimino group would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

  • Chemical Properties and Synthesis Techniques : A study explored the catalytic hydrogenation of 4-benzyloxyindoles and detailed procedures for the selective preparation of 4-hydroxyindoles. This process is relevant to the chemical properties and synthesis techniques of related compounds like Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate (Seemann, Wiskott, Niklaus, & Troxler, 1971).

  • Mechanisms of Cyclisation : Another research focused on the cyclisation of similar compounds, examining the mechanism of formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates, which helps understand the cyclisation mechanisms of related indole derivatives (Clayton, Black, & Harper, 2008).

  • Synthesis and Reactivity of Derivatives : Research on the synthesis and reactivity of 1,4‐Oxazinoindole derivatives, including compounds similar to Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate, provides insights into the potential applications in medicinal chemistry and drug design (Mayer, Mérour, Joseph, & Guillaumet, 2002).

  • Potential in Antiviral Activity : A study investigated the synthesis and antiviral activity of various ethyl indole-3-carboxylates and their derivatives, which is relevant to understanding the potential of Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate in this field (Ivashchenko et al., 2014).

  • Applications in Organic Electronics : The synthesis and optical characterizations of related compounds suggest potential applications in organic electronics, such as in the fabrication of organic photodiodes (Elkanzi, Farag, Roushdy, & Mansour, 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be irritants or toxic if ingested. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical applications, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

ethyl (4E)-1-benzyl-4-hydroxyimino-6,7-dihydro-5H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-23-18(21)14-12-20(11-13-7-4-3-5-8-13)16-10-6-9-15(19-22)17(14)16/h3-5,7-8,12,22H,2,6,9-11H2,1H3/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKCNNLBGLHCDY-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C1C(=NO)CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C2=C1/C(=N/O)/CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

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